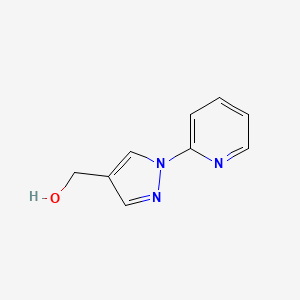

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a pyridine ring and a hydroxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-pyridinecarboxaldehyde with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Analyse Des Réactions Chimiques

Types of Reactions

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted pyridine or pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol as a promising anticancer agent. The compound has been shown to inhibit specific kinases involved in tumor growth and progression. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting sub-micromolar activity levels .

Case Study: CDK2 Inhibition

A related compound demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation in cancer cells. This compound's structure allowed it to effectively reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in ovarian cancer models .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Compound 15 | CDK2 | 0.005 | Ovarian Cancer |

| Compound X | EGFR | 0.050 | Lung Cancer |

| Compound Y | BRAF | 0.075 | Melanoma |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against bacterial strains, making them candidates for the development of new antibiotics . The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis.

Agricultural Applications

1. Pesticidal Activity

Compounds similar to this compound have shown promise as pesticides due to their ability to disrupt biological pathways in pests. Research indicates that these compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides .

Table 2: Pesticidal Efficacy of Pyrazole Compounds

| Compound Name | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| Compound A | Aphids | 85 |

| Compound B | Fungal Pathogen | 90 |

| Compound C | Leafhoppers | 75 |

Industrial Applications

1. Chemical Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in the pharmaceutical industry for developing new drugs .

2. Material Science

Research has begun to explore the use of pyrazole derivatives in material science, particularly in the development of novel polymers and nanocomposites that exhibit enhanced properties such as conductivity and thermal stability .

Mécanisme D'action

The mechanism of action of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-(pyridin-2-yl)-1H-pyrazol-3-yl)methanol

- (1-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

- (1-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Uniqueness

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Activité Biologique

The compound (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a notable derivative of pyrazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are recognized for their potential in treating various diseases, including cancer, inflammation, and infections. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a pyridine ring fused with a pyrazole moiety. This unique arrangement contributes to its biological properties and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, a study demonstrated that related pyrazole derivatives effectively inhibited the growth of several cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The compound's mechanism often involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer progression. An IC50 value of 0.51 µM was reported for the inhibition of PTP1B activity by related compounds .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have shown potential as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The anti-inflammatory activity was assessed using various models, revealing promising results with minimal side effects on gastric tissues .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. Such studies suggest that it can effectively donate hydrogen atoms to free radicals, thus mitigating oxidative stress associated with aging and various diseases .

Summary of Biological Activities

| Activity | Mechanism | IC50 Value | References |

|---|---|---|---|

| Anticancer | Inhibition of PTP1B | 0.51 µM | , |

| Anti-inflammatory | COX-1/COX-2 inhibition | Variable | , |

| Antioxidant | DPPH radical scavenging | Not specified | , |

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Study : A compound structurally similar to this compound was shown to inhibit the proliferation of MCF7 cells significantly, suggesting its potential as an anticancer agent .

- Inflammation Model : In a carrageenan-induced paw edema model, pyrazole derivatives exhibited significant anti-inflammatory effects, demonstrating their therapeutic potential in treating inflammatory diseases .

- Antioxidant Evaluation : The antioxidant activity was assessed using DPPH assays, where the compound demonstrated significant radical scavenging ability, indicating its role in combating oxidative stress .

Propriétés

IUPAC Name |

(1-pyridin-2-ylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-6,13H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZMHVAZGFQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.